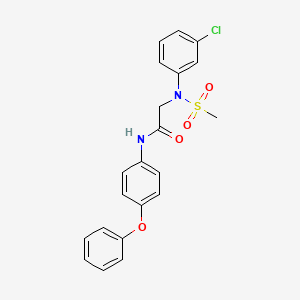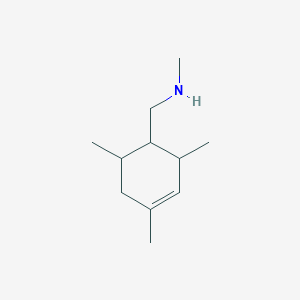
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide, also known as DPPE, is a chemical compound that has been widely studied for its potential applications in scientific research. DPPE is a sulfonamide derivative that contains a phenalene ring structure, which gives it unique properties that make it useful in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for the detection of metal ions and its use as a ligand for the development of new catalysts. N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in disease processes. N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, the induction of apoptosis in cancer cells, and the reduction of oxidative stress and inflammation in the brain. N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its ability to bind to metal ions and other molecules. However, N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide also has limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide, including further investigation of its mechanism of action, its potential as a therapeutic agent for the treatment of cancer and other diseases, and its use as a fluorescent probe for the detection of metal ions and other molecules. Additionally, there is potential for the development of new catalysts and other materials based on the structure of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide.
Synthesemethoden
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2,5-dimethylphenylamine with 4-chloro-2,3-dihydro-1H-phenalene-1-sulfonamide in the presence of a base such as potassium carbonate. The reaction results in the formation of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide as a white or yellow solid, which can be purified using standard techniques such as recrystallization or chromatography.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-8,9-dihydro-7H-phenalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-14-9-10-15(2)19(13-14)22-25(23,24)20-12-11-17-6-3-5-16-7-4-8-18(20)21(16)17/h3,5-6,9-13,22H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSORODKZCAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C3CCCC4=CC=CC(=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4922158.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide](/img/structure/B4922167.png)
![N-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B4922183.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4922201.png)
![2-(4-chlorophenyl)-N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4922216.png)

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide](/img/structure/B4922225.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4922229.png)

![1,3-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene](/img/structure/B4922252.png)
![2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B4922258.png)